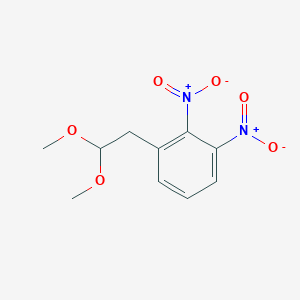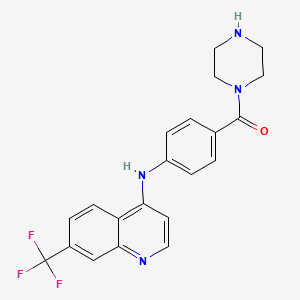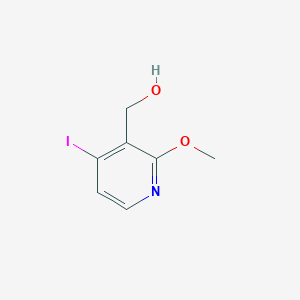
(4-Iodo-2-methoxypyridin-3-yl)-methanol
Descripción general
Descripción
(4-Iodo-2-methoxypyridin-3-yl)-methanol is an organic compound with the molecular formula C7H8INO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of iodine and methoxy groups on the pyridine ring, along with a methanol group, makes this compound unique and potentially useful in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodo-2-methoxypyridin-3-yl)-methanol typically involves the iodination of a methoxy-substituted pyridine derivative followed by the introduction of a methanol group. One common method involves the following steps:
Iodination: The starting material, 2-methoxy-pyridine, is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 4-position of the pyridine ring.
Methanol Introduction: The iodinated intermediate is then reacted with formaldehyde and a reducing agent, such as sodium borohydride, to introduce the methanol group at the 3-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Iodination: Using large quantities of iodine and oxidizing agents to iodinate 2-methoxy-pyridine.
Methanol Group Introduction: Employing continuous flow reactors for the reaction with formaldehyde and reducing agents to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-Iodo-2-methoxypyridin-3-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon with hydrogen gas.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: (4-Iodo-2-methoxy-pyridin-3-yl)carboxylic acid.
Reduction: (2-Methoxy-pyridin-3-yl)methanol.
Substitution: (4-Amino-2-methoxy-pyridin-3-yl)methanol or (4-Thio-2-methoxy-pyridin-3-yl)methanol.
Aplicaciones Científicas De Investigación
(4-Iodo-2-methoxypyridin-3-yl)-methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
Mecanismo De Acción
The mechanism of action of (4-Iodo-2-methoxypyridin-3-yl)-methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom can enhance its binding affinity to certain targets, while the methoxy and methanol groups can influence its solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Chloro-2-methoxy-pyridin-3-yl)methanol
- (4-Bromo-2-methoxy-pyridin-3-yl)methanol
- (4-Fluoro-2-methoxy-pyridin-3-yl)methanol
Uniqueness
(4-Iodo-2-methoxypyridin-3-yl)-methanol is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and higher polarizability can lead to stronger interactions with biological targets and different reactivity patterns in chemical reactions.
Propiedades
Fórmula molecular |
C7H8INO2 |
|---|---|
Peso molecular |
265.05 g/mol |
Nombre IUPAC |
(4-iodo-2-methoxypyridin-3-yl)methanol |
InChI |
InChI=1S/C7H8INO2/c1-11-7-5(4-10)6(8)2-3-9-7/h2-3,10H,4H2,1H3 |
Clave InChI |
GVWGPWWPDNCITP-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=CC(=C1CO)I |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details


Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
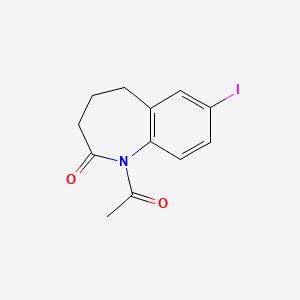

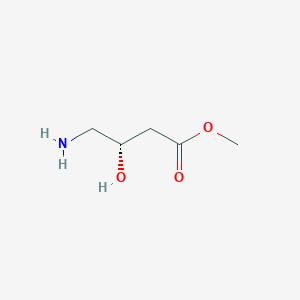
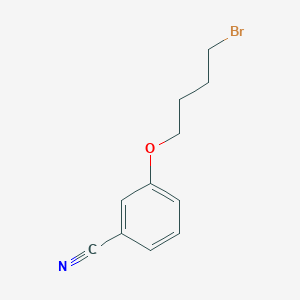

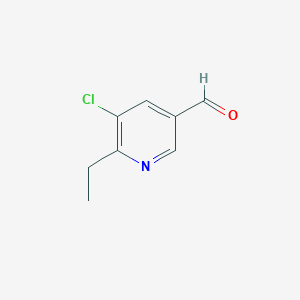
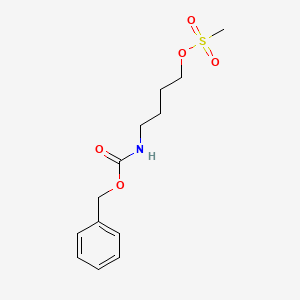
![Methyl 2,4,8-trichloropyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B8611539.png)
![3,4-dichloro-N-[4-(dimethylamino)benzyl]aniline](/img/structure/B8611546.png)
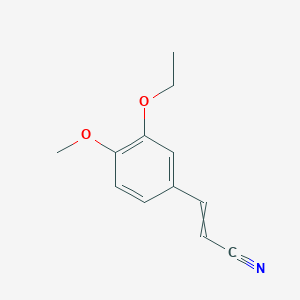
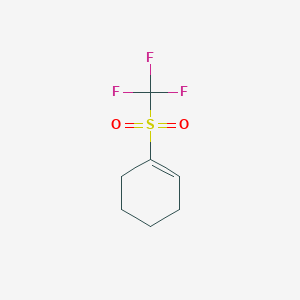
![2-[[2-(Dimethoxyphosphinyl)ethoxy]methyl]acrylic acid](/img/structure/B8611579.png)
